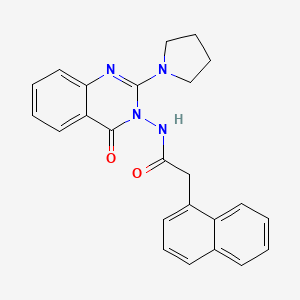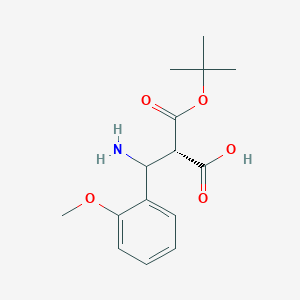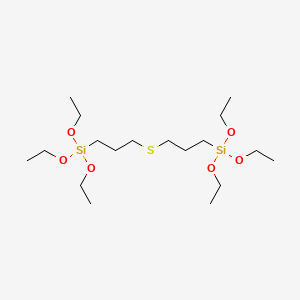
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrrolidine ring and the naphthalene moiety. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring and naphthalene moiety contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones are studied for their biological activities.
Naphthalene Derivatives: Naphthalene-based compounds are used in various chemical and industrial applications.
Uniqueness
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to its combination of structural features, which contribute to its diverse range of applications and potential biological activities. The presence of the quinazoline core, pyrrolidine ring, and naphthalene moiety in a single molecule offers a unique platform for drug discovery and development.
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C24H22N4O2/c29-22(16-18-10-7-9-17-8-1-2-11-19(17)18)26-28-23(30)20-12-3-4-13-21(20)25-24(28)27-14-5-6-15-27/h1-4,7-13H,5-6,14-16H2,(H,26,29) |
Clave InChI |
IHLZSNIAAHOJFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)




![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)




![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
